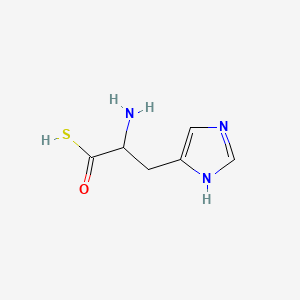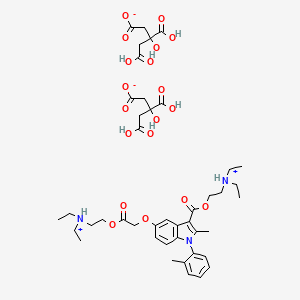
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate typically involves multiple stepsCommon reagents used in these reactions include chlorotrimethylsilane, methanol, and other organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Safety measures and waste management protocols are also crucial in industrial settings to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include chlorotrimethylsilane, methanol, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparación Con Compuestos Similares
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate can be compared with other similar compounds, such as:
5-substituted indole-3-carboxylic acid derivatives: These compounds share a similar indole core structure but differ in their substituents, leading to variations in their biological activities and applications.
Amino acid methyl esters: These compounds are used as intermediates in organic synthesis and have applications in peptide synthesis, medicinal chemistry, and polymer materials.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
68360-95-2 |
|---|---|
Fórmula molecular |
C43H59N3O19 |
Peso molecular |
921.9 g/mol |
Nombre IUPAC |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[2-[3-[2-(diethylazaniumyl)ethoxycarbonyl]-2-methyl-1-(2-methylphenyl)indol-5-yl]oxyacetyl]oxyethyl-diethylazanium |
InChI |
InChI=1S/C31H43N3O5.2C6H8O7/c1-7-32(8-2)17-19-37-29(35)22-39-25-15-16-28-26(21-25)30(31(36)38-20-18-33(9-3)10-4)24(6)34(28)27-14-12-11-13-23(27)5;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h11-16,21H,7-10,17-20,22H2,1-6H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
MYTFFQYNMBERPG-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC[NH+](CC)CC)C)C3=CC=CC=C3C.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


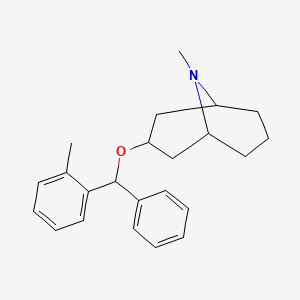

![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)
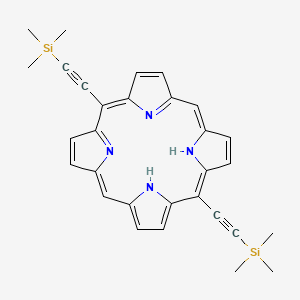

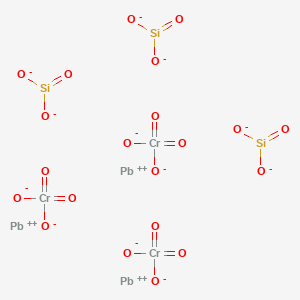

![Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)](/img/structure/B13782143.png)
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)
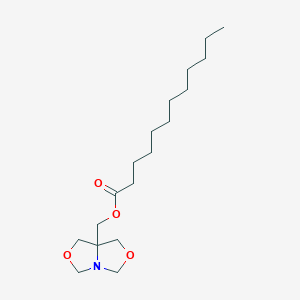
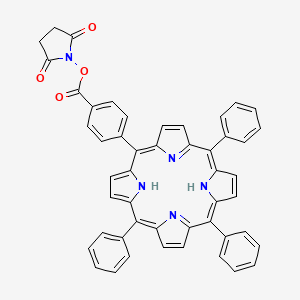

![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
